N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
“N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound that features a piperazine ring substituted with a thiazole group and a tetrahydropyran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable diamine and dihaloalkane.
Introduction of the Thiazole Group: Using a thiazole derivative in a substitution reaction.
Attachment of the Tetrahydropyran Moiety: Through a nucleophilic substitution or addition reaction.
Formation of the Carboxamide Group: Via an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: Various substitution reactions could occur, especially at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the thiazole ring.
Receptor Modulators: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Possible use as antimicrobial agents due to the presence of the thiazole ring.
Industry
Material Science:
Agriculture: Possible use as agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring and piperazine moiety are often involved in binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and thiazole-containing compounds.
Uniqueness
- The combination of the piperazine ring, thiazole group, and tetrahydropyran moiety in a single molecule is relatively unique, potentially offering a distinct profile of biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-11-9-16(4-5-17(11)13-14-3-8-21-13)12(19)15-10-1-6-20-7-2-10/h3,8,10H,1-2,4-7,9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSKTZHDDAMMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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